

Structure and molecular weight of 4-(Trifluoromethylthio)benzoic acid

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Compound of Interest

Compound Name: 4-(Trifluoromethylthio)benzoic acid

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An In-depth Technical Guide to 4-(Trifluoromethylthio)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure, molecular weight, and other critical properties of **4-(Trifluoromethylthio)benzoic acid**. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who may be utilizing this compound as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethylthio group imparts unique electronic properties and can enhance the biological activity and selectivity of molecules.

Core Data and Physicochemical Properties

4-(Trifluoromethylthio)benzoic acid, also known as 4-(trifluoromethylsulfanyl)benzoic acid, is a substituted benzoic acid derivative. Its key quantitative data are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₈ H ₅ F ₃ O ₂ S	[1][2]
Molecular Weight	222.18 g/mol	[1]
CAS Number	330-17-6	[2]
IUPAC Name	4-(Trifluoromethylsulfanyl)benzoic acid	[2]
Melting Point	159-163 °C	[1]
Appearance	White to almost white powder/crystal	[1]

Molecular Structure

The structure of **4-(Trifluoromethylthio)benzoic acid** consists of a benzene ring substituted with a carboxylic acid group at position 1 and a trifluoromethylthio group at position 4.

Synthesis Protocol

A common method for the synthesis of aryl trifluoromethyl thioethers is via the copper-catalyzed trifluoromethylthiolation of aryl halides. A representative experimental protocol for the synthesis of **4-(Trifluoromethylthio)benzoic acid** from 4-iodobenzoic acid is provided below.

Reaction:



Materials:

- 4-Iodobenzoic acid
- Trifluoromethylthiolating agent (e.g., silver(I) trifluoromethanethiolate, AgSCF₃)
- Copper(I) iodide (CuI)

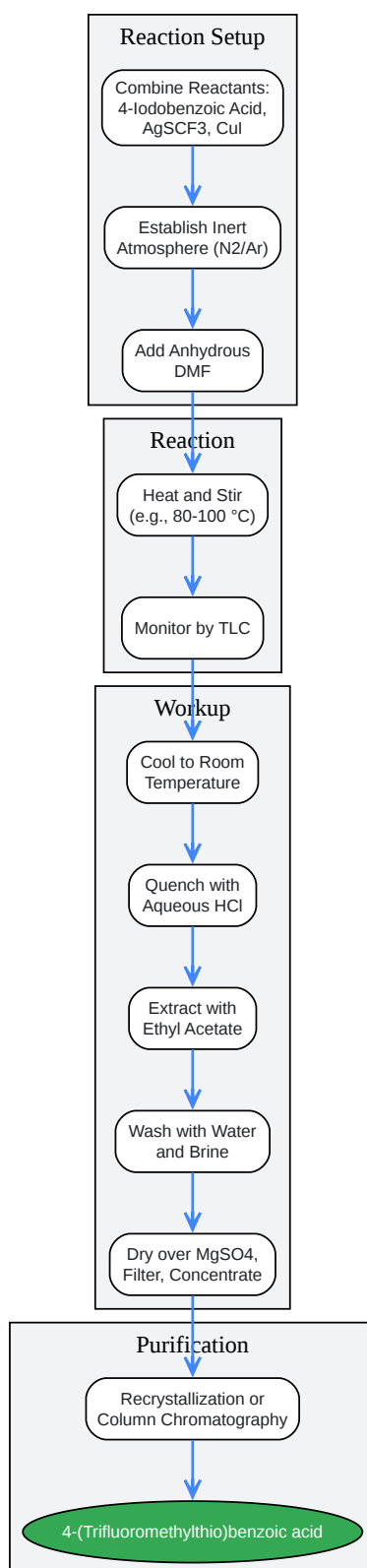
- Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF)
- Inert gas (e.g., Nitrogen or Argon)
- Hydrochloric acid (HCl)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a dry reaction flask, add 4-iodobenzoic acid, silver(I) trifluoromethanethiolate, and copper(I) iodide.
- Evacuate the flask and backfill with an inert gas.
- Add anhydrous DMF to the flask via syringe.
- Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction by adding aqueous HCl.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to yield **4-(Trifluoromethylthio)benzoic acid**.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **4-(Trifluoromethylthio)benzoic acid**.



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A simplified workflow for the synthesis of **4-(Trifluoromethylthio)benzoic acid**.

Expected Spectroscopic Data

While a comprehensive set of publicly available spectra for **4-(Trifluoromethylthio)benzoic acid** is limited, the expected key features based on its structure are as follows:

- ^1H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring. Due to the substitution pattern, a pair of doublets would be anticipated. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.
- ^{13}C NMR: The carbon NMR spectrum will show signals for the carbon atoms of the benzene ring, the carboxylic acid carbon, and the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group will likely appear as a quartet due to coupling with the fluorine atoms.
- IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, and C-F stretching vibrations from the trifluoromethyl group.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (222.18 g/mol). Fragmentation patterns would likely involve the loss of the carboxylic acid group and the trifluoromethylthio group.

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References

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